Cas no 6588-68-7 (1,3-Dimethyl-5-nitroadamantane)
1,3-Dimethyl-5-nitroadamantane Chemical and Physical Properties
Names and Identifiers
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- Adamantane-2 (1-Nitro-3,5-Dimethyladamantane)
- 1,3-Dimethyl-5-nitroadamantane
- 3,5-Dimethyl-1-nitroadamantane
-
- MDL: MFCD25976403
- Inchi: 1S/C12H19NO2/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13(14)15/h9H,3-8H2,1-2H3
- InChI Key: FUZZFPVZJGQAKD-UHFFFAOYSA-N
- SMILES: [O-][N+](C12CC3CC(C)(C1)CC(C)(C3)C2)=O
Computed Properties
- Exact Mass: 209.14167
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 43.14
1,3-Dimethyl-5-nitroadamantane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0106366-1g |
1,3-Dimethyl-5-nitroadamantane |
6588-68-7 | 1g |
$361.0 | 2022-04-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D856335-100mg |
1,3-Dimethyl-5-nitroadamantane |
6588-68-7 | 97% | 100mg |
¥12,000.00 | 2022-01-10 | |
| TRC | D476665-100mg |
1,3-Dimethyl-5-nitroadamantane |
6588-68-7 | 100mg |
$ 196.00 | 2023-09-07 | ||
| TRC | D476665-250mg |
1,3-Dimethyl-5-nitroadamantane |
6588-68-7 | 250mg |
$425.00 | 2023-05-18 | ||
| TRC | D476665-500mg |
1,3-Dimethyl-5-nitroadamantane |
6588-68-7 | 500mg |
$ 696.00 | 2023-09-07 | ||
| TRC | D476665-1g |
1,3-Dimethyl-5-nitroadamantane |
6588-68-7 | 1g |
$ 1271.00 | 2023-09-07 | ||
| eNovation Chemicals LLC | D383027-100mg |
3,5-DiMethyl-1-nitroadaMantane |
6588-68-7 | 97% | 100mg |
$1400 | 2024-12-09 | |
| eNovation Chemicals LLC | D383027-1g |
3,5-DiMethyl-1-nitroadaMantane |
6588-68-7 | 97% | 1g |
$2770 | 2024-12-09 | |
| Ambeed | A502135-100mg |
1,3-Dimethyl-5-nitroadamantane |
6588-68-7 | 97% | 100mg |
$1680.0 | 2024-12-09 | |
| AK Scientific | 4921EQ-1g |
1,3-Dimethyl-5-nitroadamantane |
6588-68-7 | 97% | 1g |
$505 | 2024-12-09 |
1,3-Dimethyl-5-nitroadamantane Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic 1,3-dipolar compounds Allyl-type 1,3-dipolar organic compounds C-nitro compounds
- Solvents and Organic Chemicals Organic Compounds Organic 1,3-dipolar compounds Allyl-type 1,3-dipolar organic compounds Organic nitro compounds C-nitro compounds
- Other Chemical Reagents
Additional information on 1,3-Dimethyl-5-nitroadamantane
Introduction to 1,3-Dimethyl-5-nitroadamantane (CAS No: 6588-68-7)
1,3-Dimethyl-5-nitroadamantane, with the chemical formula C10H11N2O2, is a nitro-substituted adamantane derivative that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, identified by its CAS number 6588-68-7, belongs to a class of heterocyclic aromatic compounds known for their unique structural rigidity and potential biological activities. The nitro group at the 5-position of the adamantane core introduces specific electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The adamantane moiety, characterized by its diamond-like three-dimensional structure, provides exceptional stability and lipophilicity, which are critical factors in designing bioactive molecules. The presence of the nitro group further modulates these properties, enabling interactions with various biological targets. Recent studies have highlighted the utility of nitroadamantanes in developing novel therapeutic agents, particularly in the treatment of neurological disorders and infectious diseases.
In recent years, 1,3-Dimethyl-5-nitroadamantane has been explored as a potential intermediate in synthesizing more complex pharmacophores. Its ability to serve as a versatile building block has been leveraged in the design of molecules with enhanced binding affinity and selectivity. For instance, researchers have utilized this compound to develop inhibitors targeting enzymes involved in cancer metabolism. The rigid adamantane core ensures optimal positioning of functional groups relative to biological targets, improving drug efficacy.
One of the most compelling aspects of 1,3-Dimethyl-5-nitroadamantane is its role in medicinal chemistry as a scaffold for structure-activity relationship (SAR) studies. By modifying different positions on the adamantane ring or substituting the nitro group with other functional groups, scientists can generate libraries of derivatives with tailored properties. This approach has been instrumental in identifying lead compounds for further optimization.
The synthesis of 1,3-Dimethyl-5-nitroadamantane typically involves multi-step organic reactions starting from commercially available precursors. The introduction of the nitro group is often achieved through electrophilic aromatic substitution reactions, while the adamantane core can be constructed via cycloaddition or rearrangement reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its use in both academic and industrial research settings.
From a pharmacological perspective, 1,3-Dimethyl-5-nitroadamantane has demonstrated promising activity against various disease targets. Notably, studies have shown its potential as an antiviral agent by interfering with viral replication mechanisms. Additionally, its structural features make it a candidate for developing neuroprotective compounds that could mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's. The nitro group's ability to participate in hydrogen bonding and electrostatic interactions further enhances its binding capabilities to biological macromolecules.
The chemical stability of 1,3-Dimethyl-5-nitroadamantane under physiological conditions is another key advantage for pharmaceutical applications. Unlike some other heterocyclic compounds that may degrade rapidly in biological systems, this compound maintains its integrity long enough to exert therapeutic effects. This stability is attributed to the robust carbon framework of the adamantane ring and the electronic effects provided by the nitro group.
In conclusion,1,3-Dimethyl-5-nitroadamantane (CAS No: 6588-68-7) represents a significant advancement in medicinal chemistry due to its unique structural properties and versatile applications. Ongoing research continues to uncover new ways to leverage this compound as a scaffold for developing innovative therapeutics. As our understanding of its pharmacological profile expands, so too does its potential to address unmet medical needs across multiple therapeutic areas.
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